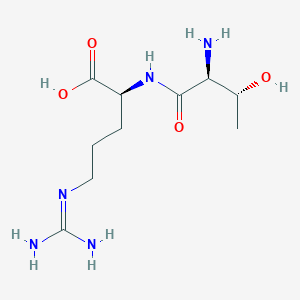
Tetrahydropapaveroline
Übersicht
Beschreibung
Tetrahydropapaveroline (also known as norlaudanosoline) is a benzyltetrahydroisoquinoline alkaloid . It can be formed in trace amounts in the brain by a condensation reaction of dopamine and dopaldehyde (a metabolite of dopamine) . It inhibits dopamine uptake within the cerebral cortex .
Synthesis Analysis
Tetrahydropapaveroline can be synthesized in a stepwise fermentation process using engineered Escherichia coli . The yield of (R,S)-Tetrahydropapaveroline reached 1.0 mM (287 mg/L), the highest yielding BIA production method using a microbe reported to date .Molecular Structure Analysis
The molecular formula of Tetrahydropapaveroline is C16H17NO4 . The average mass is 287.310 Da and the monoisotopic mass is 287.115753 Da .Chemical Reactions Analysis
Tetrahydropapaveroline can be formed in trace amounts in the brain by a condensation reaction of dopamine and dopaldehyde (a metabolite of dopamine) .Physical And Chemical Properties Analysis
Tetrahydropapaveroline has a chemical formula of C16H17NO4 and a molar mass of 287.315 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Enantio-selective Occurrence in Human Brain
THP, an endogenous alkaloid derived from dopamine, is synthesized enantio-selectively in the human brain. It is considered to be involved in the pathogenesis of alcoholism and acts as a false neurotransmitter. Recent findings propose its role as a precursor of morphine biosynthesis in the opium poppy. Concentrations in human brains do not appear to be influenced by alcohol presence (Sango et al., 2000).
Neurobiological Properties and Biosynthesis
THP exhibits various neurobiological properties but is challenging to synthesize. Recent advances have utilized engineered Escherichia coli for stepwise fermentation, leading to significant yields of THP. This method also facilitates the production of reticuline, an important intermediate in benzylisoquinoline alkaloid synthesis (Nakagawa et al., 2014).
Inhibition of Neurotransmitter Biosynthesis
THP has been found to decrease serotonin and dopamine content in specific cell types, indicating its role in inhibiting neurotransmitter biosynthesis. This effect is seen in murine mastocytoma P815 cells and PC12 cells, which suggests a broader implication in neurotransmitter regulation (Kim et al., 2003); (Kim et al., 2005).
Neurotoxic Effects
THP is considered neurotoxic, potentially contributing to Parkinson's disease and alcohol dependence. It undergoes oxidation, forming reactive oxygen species, which can lead to neuronal cell death and DNA damage. This aspect of THP highlights its potential involvement in neurodegenerative processes (Surh & Kim, 2010).
Impact on Cardiac Function
THP has been shown to affect cardiac contractile response, particularly in the context of hypertension. This effect is mediated through beta-adrenoceptors and involves changes in intracellular Ca(2+) signaling. The response to THP is altered in hypertension, suggesting a potential role in cardiovascular diseases (Ren et al., 2000).
Presence in Marine Mollusks
Interestingly, THP and other isoquinoline alkaloids have been identified in the pedal ganglia of marine mollusks. This discovery hints at a broader biological distribution and significance of these compounds (Zhu et al., 2002).
Safety and Hazards
Tetrahydropapaveroline may cause eye, skin, and respiratory tract irritation . The toxicological properties of this material have not been fully investigated . In case of accidental release, it is recommended to use proper personal protective equipment as indicated in Section 8 of the Material Safety Data Sheet .
Eigenschaften
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXZOXDTHTTZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963850 | |
| Record name | Tetrahydropapaveroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropapaveroline | |
CAS RN |
4747-99-3 | |
| Record name | Tetrahydropapaveroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropapaveroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropapaveroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydropapaveroline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPAPAVEROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1EWJ6B8KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)



![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)

